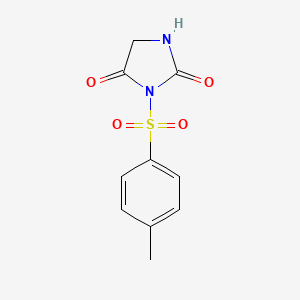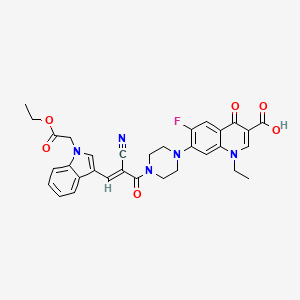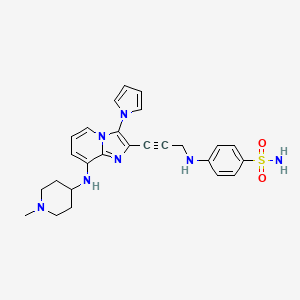![molecular formula C24H17N5O7ReS-4 B12381174 fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
fac-[Re(CO)3(L6)(H2O)][NO3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of fac-[Re(CO)3(L6)(H2O)][NO3] involves the reaction of rhenium tricarbonyl chloride with a ligand (L6) in the presence of water. The reaction typically occurs under reflux conditions, and the product is isolated as a nitrate salt
Analyse Des Réactions Chimiques
fac-[Re(CO)3(L6)(H2O)][NO3] undergoes various chemical reactions, including:
Substitution Reactions: The water ligand can be substituted by other ligands, such as phosphines or amines, under mild conditions.
Oxidation and Reduction Reactions: The rhenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
fac-[Re(CO)3(L6)(H2O)][NO3] has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the reactivity of rhenium complexes.
Biology: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms.
Medicine: Its anticancer properties are being explored for potential therapeutic applications, particularly in targeting prostate cancer cells.
Industry: While not widely used in industry, the compound’s unique properties make it a subject of interest for developing new materials and catalysts
Mécanisme D'action
The mechanism of action of fac-[Re(CO)3(L6)(H2O)][NO3] involves its accumulation in the nucleus of cancer cells, where it down-regulates ATP production and induces apoptosis. The compound disrupts mitochondrial function, leading to cell death without causing necrosis, pyroptosis, or autophagy .
Comparaison Avec Des Composés Similaires
Similar compounds to fac-[Re(CO)3(L6)(H2O)][NO3] include other rhenium tricarbonyl complexes, such as:
fac-[Re(CO)3(bpy)(H2O)][NO3]: A rhenium tricarbonyl complex with bipyridine as the ligand.
fac-[Re(CO)3(phen)(H2O)][NO3]: A rhenium tricarbonyl complex with phenanthroline as the ligand.
The uniqueness of fac-[Re(CO)3(L6)(H2O)][NO3] lies in its specific ligand (L6) and its pronounced cytotoxicity against prostate cancer cells .
Propriétés
Formule moléculaire |
C24H17N5O7ReS-4 |
|---|---|
Poids moléculaire |
705.7 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;methanone;rhenium;nitrate;hydrate |
InChI |
InChI=1S/C21H12N4S.3CHO.NO3.H2O.Re/c1-2-8-15-12(5-1)11-16(26-15)21-24-19-13-6-3-9-22-17(13)18-14(20(19)25-21)7-4-10-23-18;3*1-2;2-1(3)4;;/h1-11H,(H,24,25);3*1H;;1H2;/q;4*-1;; |
Clé InChI |
AQPBYESIJGJZLV-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=C2C(=C1)C=C(S2)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[N+](=O)([O-])[O-].O.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


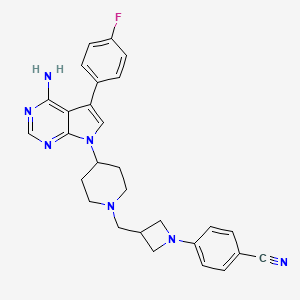

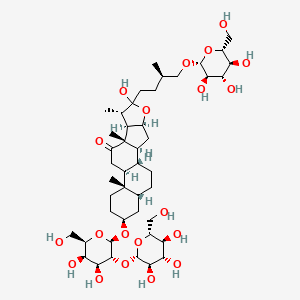
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

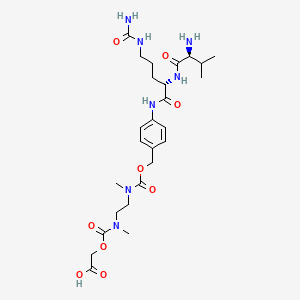
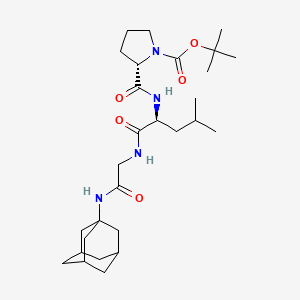
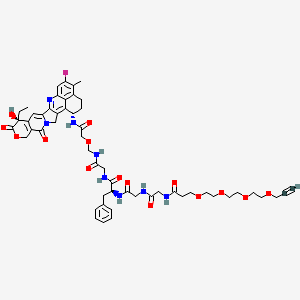
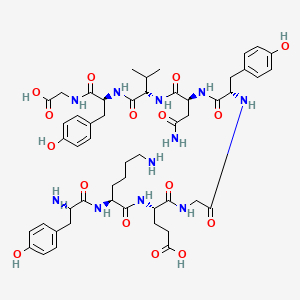
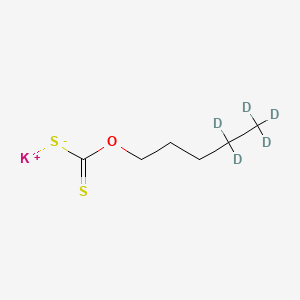
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
